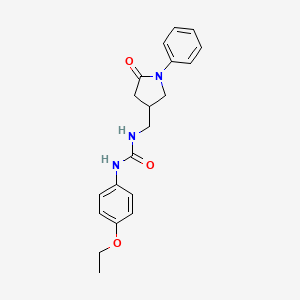

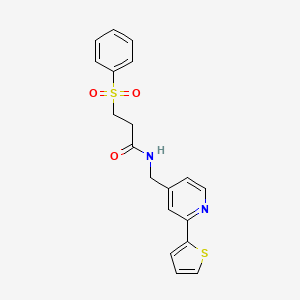

![molecular formula C13H11N3S B3019586 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole CAS No. 23593-22-8](/img/structure/B3019586.png)

2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole involves various strategies, including palladium-catalyzed reactions, metal-free oxidative approaches, and one-pot procedures. For instance, an efficient synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines, which are structurally related to the target compound, has been achieved through a palladium-catalyzed annulation reaction of benzimidazoles and alkynyl bromides with internal alkynes . Similarly, N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which share a common pyridinyl and benzo[d]thiazole moiety with the target compound, have been synthesized using a metal-free oxidative C–S bond formation strategy . Additionally, a one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates with 2-aminopyridines and isocyanides has been described, showcasing the versatility of synthetic approaches for related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques and quantum chemical calculations. For example, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was characterized by IR, NMR, and UV-vis spectroscopy, and its solid-state structure was determined by single-crystal X-ray diffraction . Quantum chemical calculations using density functional theory (DFT) further supported the experimental data, providing insights into the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]imidazole derivatives can be diverse, as demonstrated by the synthesis of various analogs. The iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones produced bis(1-imidazo[1,5-a]pyridyl)arylmethanes, indicating the potential for intramolecular cyclization reactions . Moreover, the synthesis of benzo[d]imidazo[2,1-b]thiazole analogues through a one-pot metal-free procedure suggests that the target compound may also undergo regioselective synthesis under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The fluorescent properties of synthesized benzo[4,5]imidazo[1,2-a]pyridines, for example, exhibit blue or green fluorescence with quantum yields ranging from 0.19 to 0.89 for solution states and 0.02 to 0.74 for solid states . These properties are indicative of the potential photophysical applications of the target compound. Additionally, the antimicrobial and antioxidant activities of new benzo[d]imidazole derivatives have been evaluated, with some compounds displaying high activity against various bacterial and fungal strains . This suggests that this compound may also possess similar bioactive properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study by Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, closely related to 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, which exhibited in vitro antimicrobial activity against various bacterial strains and Candida albicans. This suggests potential applications in the development of new antimicrobial agents (Mallemula et al., 2015).

Synthesis and Structural Analysis

Il’icheva et al. (2017) reported on the synthesis and structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, which is structurally similar to this compound. The study provides insights into the preparation of related bis(diimine) ligands and contributes to the understanding of the chemical properties of these compounds (Il’icheva et al., 2017).

Spectroscopic Characterization

Özdemir et al. (2016) conducted a study on the spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole. The research provides valuable information on the molecular and spectroscopic features, enhancing the understanding of similar compounds, including this compound (Özdemir et al., 2016).

Chemosensor Development

Xiang et al. (2013) developed a 2-(pyridin-2-yl)-1H-benzo[d]imidazole based conjugated polymer, which exhibited selective chemosensing properties for certain metal ions and amino acids. This research highlights the potential of this compound derivatives in developing sensitive and selective chemosensors (Xiang et al., 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Mode of Action

It is known that the n-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .

Biochemical Pathways

Similar compounds have been synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Result of Action

Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLITYYGQMDTHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)

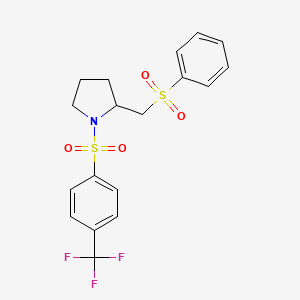

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)

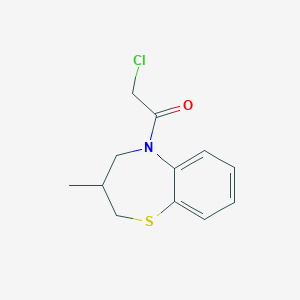

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)

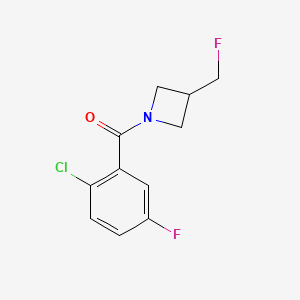

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)